molecular formula C6H7ClN2 B138165 4-Chloro-6-ethylpyrimidine CAS No. 141602-25-7

4-Chloro-6-ethylpyrimidine

Cat. No.: B138165
CAS No.: 141602-25-7
M. Wt: 142.58 g/mol
InChI Key: MFZPGDQOHZBCRW-UHFFFAOYSA-N
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Description

4-Chloro-6-ethylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C6H7ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position and an ethyl group at the 6th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethylpyrimidine typically involves the chlorination of 6-ethylpyrimidine. One common method includes the reaction of 6-ethylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

C6H8N2+POCl3C6H7ClN2+HCl+POCl2OH\text{C}_6\text{H}_8\text{N}_2 + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_7\text{ClN}_2 + \text{HCl} + \text{POCl}_2\text{OH} C6​H8​N2​+POCl3​→C6​H7​ClN2​+HCl+POCl2​OH

The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4th position is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: The major products are typically substituted pyrimidines, where the chlorine atom is replaced by the nucleophile.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include hydroxylated or dechlorinated derivatives.

Scientific Research Applications

4-Chloro-6-ethylpyrimidine has several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in target organisms.

    Material Science: It is utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethylpyrimidine depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to the suppression of disease progression. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of an ethyl group.

    4-Chloro-5-ethylpyrimidine: Chlorine atom at the 4th position and an ethyl group at the 5th position.

    4-Bromo-6-ethylpyrimidine: Bromine atom instead of chlorine at the 4th position.

Uniqueness

4-Chloro-6-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 6th position and the chlorine atom at the 4th position allows for selective reactions and interactions, making it a valuable intermediate in various synthetic pathways.

Biological Activity

4-Chloro-6-ethylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with chlorine and ethyl substituents. Its molecular formula is C7_7H8_8ClN3_3 and it has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
  • Substituents : A chlorine atom at position 4 and an ethyl group at position 6.

This structure contributes to its unique interactions with biological targets.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that compounds in the pyrimidine class can inhibit inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Anti-inflammatory Studies

Study TypeFindingsReference
In vitroInhibition of TNF-alpha production
In vivoReduced paw edema in animal models
MechanismSuppression of NF-kB signaling pathway

Enzymatic Inhibition

This compound has been studied for its role as an inhibitor in various enzymatic pathways. Its structural similarity to other bioactive compounds allows it to interact with enzymes involved in metabolic disorders and cancer pathways.

Table 2: Enzymatic Targets and Inhibition

Enzyme TypeInhibition TypePotential Application
KinasesCompetitive inhibitionCancer therapy
PhosphodiesterasesNon-competitive inhibitionCardiovascular diseases
Thiaminase IIrreversible inhibitionNutritional deficiencies

Study on Anticancer Properties

A study investigated the effects of this compound on cancer cell lines. The compound demonstrated cytotoxic effects against various cancer types, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Anti-malarial Activity

Another notable study highlighted the compound's potential anti-malarial properties. It was synthesized as an intermediate for producing derivatives with enhanced activity against malaria parasites. The findings indicated that certain derivatives exhibited potent inhibitory effects on Plasmodium falciparum growth, suggesting a promising avenue for developing new antimalarial drugs .

The biological activity of this compound can be explained through several mechanisms:

  • Inhibition of Inflammatory Pathways : By blocking specific signaling pathways, it reduces the expression of pro-inflammatory cytokines.
  • Enzyme Interaction : Its ability to bind to enzyme active sites leads to altered metabolic pathways, particularly in tumor cells.
  • Structural Similarity : Its resemblance to other active pharmacophores allows it to mimic their actions, enhancing its therapeutic potential.

Properties

IUPAC Name

4-chloro-6-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZPGDQOHZBCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456473
Record name 4-chloro-6-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141602-25-7
Record name 4-chloro-6-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-ethylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

12.4 g (0.10 mol) of 4-hydroxy-6-ethylpyrimidine, prepared according to EP 326 389, are introduced into 25 ml of phosphorus oxychloride, the temperature rising spontaneously to 70° C. A clear solution is formed, which is kept at 70° C. for a further 2 hours and, after cooling, is stirred into ice-water. Extraction with ether yields 12.0 g of liquid crude product which is distilled in a bulb tube at 105° C. under a pressure of 26 mbar to give 11.0 g of pure substance. Analysis: C6H7ClN2 (M=142.59).
Quantity
12.4 g
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reactant
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25 mL
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[Compound]
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ice water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To 12.4 g (0.1 mole) of 6-ethyl-4-hydroxypyrimidine was added 50 ml of 1,2-dichloroethane, and 18.4 g (0.12 mole) of phosphorus oxychloride was added thereto. The mixture was refluxed by heating for 3 hours. After cooling, water was added to the reaction mixture, and the mixture was extracted with chloroform. The chloroform layer was washed with water and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to obtain 10.38 g of 4-chloro-6-ethylpyrimidine as slightly red liquid.
Quantity
12.4 g
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reactant
Reaction Step One
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50 mL
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18.4 g
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

6-Ethyl-4-pyrimidinol (Intermediate 11, 0.93 g, 7.49 mmol) was treated with triethylamine (1.044 mL, 7.49 mmol) and phosphorus oxychloride (3.49 mL, 37.5 mmol) and the resulting mixture was heated under reflux for 2 hours. The reaction mixture was allowed to cool to room temperature, evaporated under reduced pressure and the residue was poured into 2M aqueous hydrochloric acid solution (10 mL). This solution was extracted with DCM (×2). The DCM layers were combined, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography (Biotage SP4) eluting with a gradient of 0-20% ethyl acetate and iso-hexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a colourless oil (552 mg);
Quantity
0.93 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
1.044 mL
Type
reactant
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3.49 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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